molecular formula C13H20N2O2 B5678033 5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol

5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol

Cat. No. B5678033
M. Wt: 236.31 g/mol
InChI Key: DMGIMUWBHPSJIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol and its derivatives often involves the reaction of specific precursors under controlled conditions to achieve the desired compound. For instance, the synthesis processes have been explored in studies focusing on different objectives, such as the development of new compounds with potential biological activities or the investigation of their chemical characteristics. One example includes the reaction of 2-hydroxy-4-methoxybenzaldehyde and amino derivatives to obtain Schiff bases, which are further modified to achieve the target compound (Bai Linsha, 2015).

Molecular Structure Analysis

The molecular structure of 5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol and related compounds has been characterized using various analytical techniques, including UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction. These studies provide detailed insights into the compound's geometry, electronic structure, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications. For example, crystal structure analysis has revealed the presence of stable crystal structures facilitated by π…π packing and intramolecular hydrogen bonding (Bai Linsha, 2015).

properties

IUPAC Name

5-methoxy-2-[(4-methylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-14-5-7-15(8-6-14)10-11-3-4-12(17-2)9-13(11)16/h3-4,9,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGIMUWBHPSJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol

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